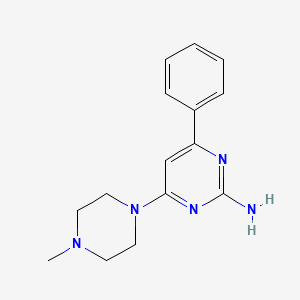

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amin

Übersicht

Beschreibung

VUF10460 is a histamine H4 receptor agonist (Kis = 5.01 and 14.13 nM for the human and rat receptors, respectively). It is selective for the rat histamine H4 receptor over the rat histamine H3 receptor (Kis = 34.67 and 1,778.28 nM, respectively). VUF10460 (10 mg/kg) potentiates the formation of HCl-induced ulcers in the rat gastric mucosa, an effect that is not blocked by the histamine H4 receptor antagonist JNJ-7777120.

VUF10460 is a non-imidazole histamine H4 receptor agonist; binds to rat H4 receptor with a pKi of 7.46.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische und Analgetische Anwendungen

Diese Verbindung wurde auf ihre möglichen entzündungshemmenden und schmerzlindernden Wirkungen untersucht. Forschungen zeigen, dass Derivate dieses Moleküls Ödeme signifikant reduzieren und eine dosisabhängige Hemmung von proinflammatorischen Zytokinen wie TNF-α und IL-1β aufweisen . Diese Eigenschaften deuten auf ihre Nützlichkeit bei der Entwicklung neuer entzündungshemmender Medikamente hin.

Verbesserung der Darmpermeation

Im Bereich der Pharmakologie wurden bestimmte Derivate dieser Verbindung als Verstärker der Darmpermeation identifiziert . Diese Anwendung ist entscheidend für die Verbesserung der oralen Bioverfügbarkeit von makromolekularen Therapeutika, was eine große Herausforderung in der Arzneimittelentwicklung darstellt.

Antidepressive Wirkungen

Studien haben gezeigt, dass bestimmte Piperazinderivate, einschließlich dieser Verbindung, antidepressive Wirkungen in Verhaltenstests an Nagetieren aufweisen . Dies eröffnet Möglichkeiten für die Entwicklung neuer Antidepressiva, die auf serotonerge Mechanismen abzielen.

Antibakterielle Aktivität

Das antimikrobielle Potenzial dieser Verbindung wurde untersucht, wobei einige Derivate vielversprechende antibakterielle Aktivität zeigten . Dies ist besonders relevant bei der Suche nach neuen Antibiotika angesichts zunehmender Antibiotikaresistenz.

Anwendungen in der organischen Synthese

In der organischen Synthese dient diese Verbindung als Baustein für verschiedene heterocyclische Verbindungen. Ihre Derivate wurden bei der Synthese komplexer Moleküle mit potenziellen biologischen Aktivitäten eingesetzt .

Herstellung von elektro-optischen Geräten

Ein Derivat dieser Verbindung wurde synthetisiert und zu defektfreien Einkristallen für elektro-optische Geräteanwendungen weiterentwickelt . Dies unterstreicht seine Bedeutung im Bereich der Materialwissenschaften und -technik.

Wirkmechanismus

Target of Action

The primary target of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibition of MAO-B can lead to an increase in dopamine levels, which can be beneficial in conditions like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels

Biochemical Pathways

The inhibition of MAO-B affects the dopamine breakdown pathway. Under normal circumstances, dopamine is broken down by MAO-B. When MAO-B is inhibited, dopamine breakdown is reduced, leading to increased levels of dopamine . This can have downstream effects on various neurological pathways, potentially alleviating symptoms of diseases characterized by low dopamine levels, such as Parkinson’s disease .

Result of Action

The primary result of the action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the inhibition of MAO-B, leading to increased dopamine levels . This can have various effects at the molecular and cellular levels, potentially leading to improved symptoms in conditions like Parkinson’s disease .

Biochemische Analyse

Biochemical Properties

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes .

Cellular Effects

The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can modulate the activity of transcription factors, thereby influencing the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-nociceptive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is essential for optimizing its therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGWJIOMPHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.